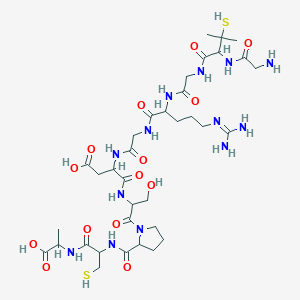

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH es un péptido sintético compuesto por glicina, penicilamina, arginina, ácido aspártico, serina, prolina, cisteína y alanina. Esta secuencia peptídica destaca por sus posibles aplicaciones en diversos campos científicos, como la bioquímica, la farmacología y la ciencia de materiales. La presencia de aminoácidos tanto D como L en la secuencia puede influir en sus propiedades estructurales y actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se activa usando reactivos como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N’-Diisopropilcarbodiimida) y se acopla al péptido unido a la resina.

Desprotección: Los grupos protectores de los aminoácidos se eliminan usando TFA (ácido trifluoroacético) para exponer los grupos amino reactivos para el acoplamiento posterior.

Escisión: El péptido completo se escinde de la resina usando un cóctel de escisión, típicamente que contiene TFA, agua y captadores como TIS (triisopropilsilano).

Métodos de producción industrial

Para la producción a escala industrial, el proceso se escala usando sintetizadores de péptidos automatizados. Estas máquinas pueden manejar cantidades mayores de reactivos y resinas, asegurando una calidad y un rendimiento constantes. Los péptidos se purifican luego usando cromatografía líquida de alta resolución (HPLC) y se caracterizan mediante espectrometría de masas y análisis de aminoácidos.

Análisis De Reacciones Químicas

Tipos de reacciones

H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El residuo de cisteína puede formar puentes disulfuro en condiciones oxidantes, lo que puede estabilizar la estructura del péptido.

Reducción: Los puentes disulfuro se pueden reducir a tioles libres usando agentes reductores como DTT (ditiotreitol) o TCEP (tris(2-carboxietil)fosfina).

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: DTT o TCEP en tampones acuosos.

Sustitución: Ésteres de NHS (N-hidroxisuccinimida) para modificaciones reactivas a las aminas.

Principales productos formados

Péptidos unidos por disulfuro: Formados por la oxidación de residuos de cisteína.

Péptidos modificados: Resultantes de reacciones de sustitución con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: tiene diversas aplicaciones en la investigación científica:

Bioquímica: Se utiliza como un péptido modelo para estudiar el plegamiento y la estabilidad de las proteínas.

Farmacología: Se investiga por su potencial como agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.

Ciencia de materiales: Se utiliza en el desarrollo de materiales basados en péptidos con propiedades mecánicas y químicas únicas.

Medicina: Se explora su función en sistemas de administración de fármacos y como un andamio para la ingeniería de tejidos.

Mecanismo De Acción

La actividad biológica de H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH está mediada principalmente a través de su interacción con objetivos moleculares específicos, como las integrinas y las enzimas. El péptido puede unirse a estos objetivos, modulando su actividad e influyendo en procesos celulares como la adhesión, la migración y la transducción de señales. La presencia de D-aminoácidos puede mejorar la estabilidad y la resistencia a la degradación enzimática, prolongando sus efectos biológicos.

Comparación Con Compuestos Similares

H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: se puede comparar con otros péptidos con secuencias o grupos funcionales similares:

H-Gli-Arg-Gli-Asp-Ser-Pro-OH: Un péptido más corto con actividad biológica similar pero que carece de los residuos de penicilamina y cisteína.

H-Gli-Arg-Ala-Asp-Ser-Pro-OH: Otra variante con alanina en lugar de glicina, afectando sus propiedades estructurales.

H-Arg-Gli-Asp-Ser-OH: Un tetrapéptido conocido por su función en la adhesión celular y la señalización.

La combinación única de aminoácidos en H-Gli-DL-Pen-Gli-DL-Arg-Gli-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH proporciona características estructurales y funcionales distintas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación.

Propiedades

IUPAC Name |

3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOMSJTGFXHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N13O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)

![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)